![molecular formula C25H22O2S2 B15165550 1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]- CAS No. 329739-67-5](/img/structure/B15165550.png)
1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]- is a synthetic organic compound known for its diverse biological activities. This compound is part of the broader class of 1,4-pentadien-3-one derivatives, which have been studied for their antiviral, antibacterial, and anticancer properties .
Preparation Methods
The synthesis of 1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]- typically involves the reaction of p-hydroxybenzaldehyde with acetone in the presence of hydrochloric acid gas to form 1,4-pentadien-3-one-1,5-bis(p-hydroxyphenyl). This intermediate is then reacted with acryloyl chloride in ethyl methyl ketone at 0°C to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1,4-Pentadien-3-one derivatives, including 1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-, undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Substitution reactions, particularly involving halogens or other nucleophiles, are common.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products: The major products depend on the specific reaction but can include various substituted derivatives and reduced forms
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to bind to viral coat proteins, thereby inhibiting the virus’s ability to infect host cells . In cancer cells, it induces cell cycle arrest and apoptosis through the modulation of various signaling pathways .
Comparison with Similar Compounds
1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]- can be compared to other 1,4-pentadien-3-one derivatives such as those containing a 1,3,4-thiadiazole moiety or a substituted pyrazole subunit. These similar compounds also exhibit antiviral and anticancer activities but differ in their specific molecular targets and potency
Properties
CAS No. |
329739-67-5 |
|---|---|
Molecular Formula |
C25H22O2S2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1,1-bis(benzylsulfanyl)-5-(3-hydroxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C25H22O2S2/c26-23-13-7-12-20(16-23)14-15-24(27)17-25(28-18-21-8-3-1-4-9-21)29-19-22-10-5-2-6-11-22/h1-17,26H,18-19H2 |
InChI Key |
RYLTUIXJPMXPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=CC(=O)C=CC2=CC(=CC=C2)O)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


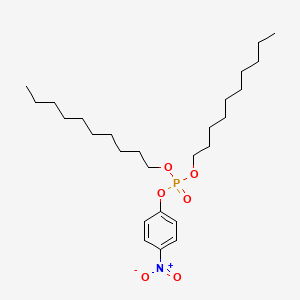
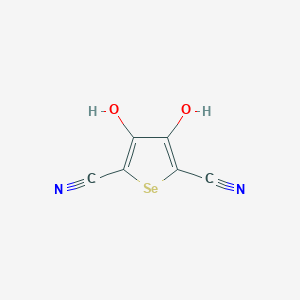
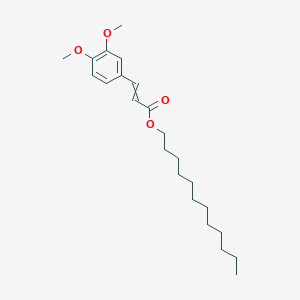
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B15165488.png)

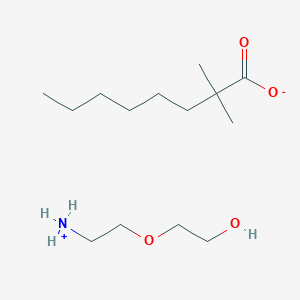

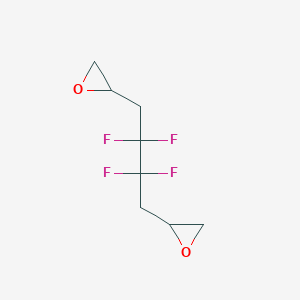
![Ethyl (3E)-3-[(2-chlorophenyl)imino]butanoate](/img/structure/B15165518.png)
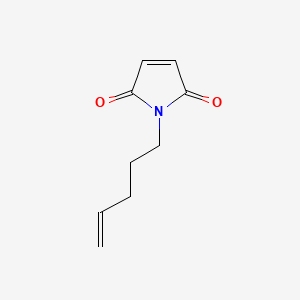
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B15165529.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15165537.png)
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-3-fluoro-](/img/structure/B15165571.png)
![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B15165577.png)
